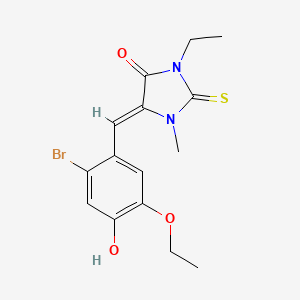![molecular formula C19H19F2N3OS B4629383 3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves alkylation reactions, where halogenated precursors react with sodium methoxide or similar agents in anhydrous conditions, leading to the formation of the desired triazole compound. For example, similar compounds have been synthesized through reactions involving epoxy precursors and sodium methoxide under specific conditions to achieve the desired structure, illustrating the typical approaches used in synthesizing complex triazole derivatives (Xu Liang, 2009).
Molecular Structure Analysis
X-ray diffraction analysis is a common method to determine the molecular and crystal structures of triazole derivatives, revealing the orientation of the triazole ring relative to attached benzene rings and other structural details. This provides insights into the compound's configuration and intermolecular interactions, such as hydrogen bonding, that stabilize the structure (R. Askerov et al., 2019).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity towards various chemical transformations, including alkylation, acylation, and reactions with halogenated compounds. These reactions expand the chemical diversity and potential applications of these compounds in different fields. The structure of triazole compounds can significantly influence their reactivity and interaction with other chemicals, leading to a range of potential chemical behaviors and applications (Yu. G. Sameluk & A. Kaplaushenko, 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. These properties are often determined through crystallography and spectroscopic methods, providing essential information for the compound's handling and use in various applications (M. Hanif et al., 2007).
Chemical Properties Analysis
Triazole derivatives display a wide range of chemical properties, including the ability to form stable hydrogen bonds and interact with various chemical groups. These interactions are critical for the compound's functionality and its potential use in chemical synthesis, pharmaceuticals, and material science. The chemical stability and reactivity of these compounds are influenced by their molecular structure, which can be tailored through synthetic modifications to achieve desired properties (Kiyoshi Tanaka et al., 2001).
Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
The study by Sameluk and Kaplaushenko (2015) focuses on the synthesis of acetonitrilothio-1,2,4-triazoles, which show potential for antitumor, anti-inflammatory, and antioxidant activities. These compounds were synthesized by alkylation of 5-(methoxyphenyl) 3-thio-1,2,4-triazoles with halogenonitriles, highlighting the chemical versatility and potential pharmacological significance of triazole derivatives (Sameluk & Kaplaushenko, 2015).
Antimicrobial Activities
Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, including variations with substituents similar to the query compound, were found to possess good to moderate activities against test microorganisms, demonstrating the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Li et al. (2007) explored triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study found these compounds to effectively inhibit corrosion, with their efficiency evaluated through weight loss and electrochemical techniques. This research underlines the utility of triazole derivatives in industrial applications, particularly in protecting metals from corrosion in acidic environments (Li et al., 2007).
Potential for Imaging Applications
Shrestha et al. (2018) investigated 1,5-bis-diaryl-1,2,4-triazole-based compounds for their potential as positron emission tomography (PET) radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. One compound, PS13, showed promising results in monkey studies, suggesting that certain 1,2,4-triazole derivatives could be valuable in medical imaging and the study of inflammation-related brain disorders (Shrestha et al., 2018).
Propriétés
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-12(2)15-6-4-5-7-16(15)24-17(22-23-19(24)26-18(20)21)13-8-10-14(25-3)11-9-13/h4-12,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDYWPXSONWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NN=C2SC(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethylsulfanyl)-5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)
![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)


![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
